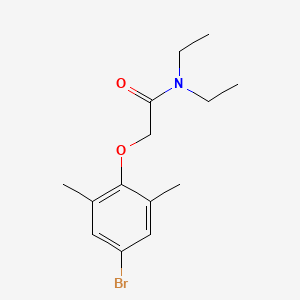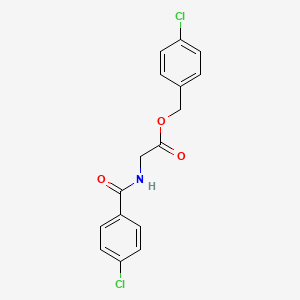
(5-bromo-2-methoxybenzyl)(3,5-dimethylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-methoxybenzyl)(3,5-dimethylphenyl)amine is a chemical compound with the molecular formula C19H21BrN. It is commonly known as BODIPY-FL-amine and is used in scientific research for various purposes.
Mécanisme D'action
BODIPY-FL-amine works by binding to specific biomolecules and emitting fluorescence upon excitation with light of a specific wavelength. The mechanism of action of BODIPY-FL-amine depends on the biomolecule it is binding to. For example, when BODIPY-FL-amine binds to a protein, it can be used to study the protein's localization, conformational changes, and interactions with other proteins.
Biochemical and Physiological Effects:
BODIPY-FL-amine has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in vitro and in vivo experiments.
Avantages Et Limitations Des Expériences En Laboratoire
BODIPY-FL-amine has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect low concentrations of biomolecules. It is also easy to use and can be used in a wide range of experiments. However, BODIPY-FL-amine has some limitations. It is not suitable for long-term experiments as it can photobleach over time. It is also not suitable for experiments that require high-resolution imaging as it has a relatively low quantum yield.
Orientations Futures
There are several future directions for the use of BODIPY-FL-amine in scientific research. One potential application is in the study of cancer cells. BODIPY-FL-amine can be used to study the behavior of cancer cells and to identify potential drug targets. Another potential application is in the development of new imaging techniques. BODIPY-FL-amine can be used in combination with other fluorescent probes to develop new imaging techniques with higher resolution and sensitivity. Finally, BODIPY-FL-amine can be used in the development of new drugs. By studying the behavior of biomolecules with BODIPY-FL-amine, researchers can identify potential drug targets and develop new drugs with higher efficacy and fewer side effects.
Conclusion:
In conclusion, BODIPY-FL-amine is a valuable tool in scientific research. Its fluorescent properties make it a highly sensitive probe for the study of biomolecules in living cells. Its use in a wide range of experiments makes it a versatile tool for researchers. With further research, BODIPY-FL-amine has the potential to contribute to the development of new drugs and imaging techniques.
Méthodes De Synthèse
The synthesis of BODIPY-FL-amine involves the reaction of 5-bromo-2-methoxybenzaldehyde with 3,5-dimethylphenylamine in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity. The synthesis of BODIPY-FL-amine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
BODIPY-FL-amine is widely used in scientific research as a fluorescent probe. It is used to label proteins, lipids, and other biomolecules to study their behavior in living cells. BODIPY-FL-amine is also used in the detection of reactive oxygen species (ROS) and lipid peroxidation in cells. It is a valuable tool in the study of cellular signaling pathways and the identification of drug targets.
Propriétés
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-11-6-12(2)8-15(7-11)18-10-13-9-14(17)4-5-16(13)19-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWRIZHQKJYFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)

![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)
![ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)

![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)


![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)


